molecular formula C12H10FLiN2O2 B2971716 Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-80-9

Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2971716
CAS No.: 2197054-80-9
M. Wt: 240.16
InChI Key: HIWUJKOBYFLTEW-UHFFFAOYSA-M
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Description

Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₁LiN₂O₂

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. The final step involves the formation of the carboxylate group and the addition of lithium to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the highest efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may have potential as a biological probe or inhibitor in biochemical studies.

  • Medicine: It has shown promise in preclinical studies for its therapeutic potential in treating various diseases.

  • Industry: Its unique properties make it suitable for use in materials science and environmental applications.

Mechanism of Action

The mechanism by which Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Lithium 1-(cyclopropylmethyl)-1H-benzimidazole-2-carboxylate: This compound lacks the fluoro group at the 7-position.

  • Lithium 1-(cyclopropylmethyl)-7-chloro-1H-benzo[d]imidazole-2-carboxylate: This compound has a chloro group instead of a fluoro group at the 7-position.

Properties

IUPAC Name

lithium;1-(cyclopropylmethyl)-7-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2.Li/c13-8-2-1-3-9-10(8)15(6-7-4-5-7)11(14-9)12(16)17;/h1-3,7H,4-6H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWUJKOBYFLTEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1CN2C3=C(C=CC=C3F)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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